molecular formula C20H26N4O3S B5083660 4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine

4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine

Cat. No.: B5083660
M. Wt: 402.5 g/mol
InChI Key: DFPIFYKUPWJVDH-UHFFFAOYSA-N
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Description

    Reagents: Sulfonyl chloride, pyridazinyl-piperidinyl intermediate

    Conditions: The reaction is conducted in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.

  • Formation of Morpholine Ring

      Reagents: Morpholine, sulfonyl-pyridazinyl-piperidinyl intermediate

      Conditions: The reaction is typically carried out in a polar solvent like ethanol under reflux conditions.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine typically involves multi-step organic reactions

    • Preparation of Pyridazinyl-Piperidinyl Intermediate

        Reagents: 2-methyl-5-bromo-pyridazine, piperidine

        Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

      Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

      Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

      Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

      Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Major Products

      Oxidation: N-oxide derivatives of the morpholine ring.

      Reduction: Sulfide derivatives of the sulfonyl group.

      Substitution: Halogenated derivatives of the aromatic rings.

    Scientific Research Applications

    Chemistry

    The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology

    In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.

    Medicine

    Industry

    In the industrial sector, the compound is used in the development of new materials with unique properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of 4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
    • N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide

    Uniqueness

    4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine is unique due to its combination of a morpholine ring, a sulfonyl group, and a pyridazinyl-piperidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    4-[2-methyl-5-(6-piperidin-1-ylpyridazin-3-yl)phenyl]sulfonylmorpholine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H26N4O3S/c1-16-5-6-17(15-19(16)28(25,26)24-11-13-27-14-12-24)18-7-8-20(22-21-18)23-9-3-2-4-10-23/h5-8,15H,2-4,9-14H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DFPIFYKUPWJVDH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCC3)S(=O)(=O)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H26N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    402.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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